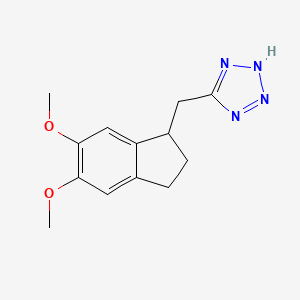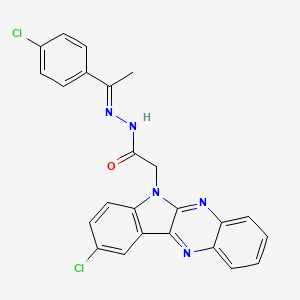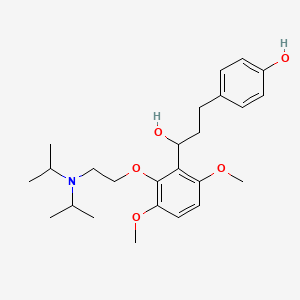
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N'-di-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a benzothiopyran moiety, a piperazine ring, and propenyl groups, making it a unique and potentially versatile molecule in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- typically involves multi-step organic reactions. The process may start with the formation of the triazine core, followed by the introduction of the benzothiopyran and piperazine moieties. The final step often involves the addition of propenyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiopyran moiety may interact with certain enzymes or receptors, while the piperazine ring can enhance its binding affinity. The propenyl groups may contribute to its overall stability and solubility, affecting its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine derivatives: Compounds with similar triazine cores but different substituents.
Benzothiopyran derivatives: Compounds containing the benzothiopyran moiety with various functional groups.
Piperazine derivatives: Compounds with the piperazine ring and different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-(4-(2H-1-benzothiopyran-3-ylmethyl)-1-piperazinyl)-N,N’-di-2-propenyl- stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87813-73-8 |
|---|---|
Molekularformel |
C23H29N7S |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
2-N,4-N-bis(prop-2-enyl)-6-[4-(2H-thiochromen-3-ylmethyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7S/c1-3-9-24-21-26-22(25-10-4-2)28-23(27-21)30-13-11-29(12-14-30)16-18-15-19-7-5-6-8-20(19)31-17-18/h3-8,15H,1-2,9-14,16-17H2,(H2,24,25,26,27,28) |
InChI-Schlüssel |
UNPBSKYSYFCXIW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=NC(=NC(=N1)N2CCN(CC2)CC3=CC4=CC=CC=C4SC3)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


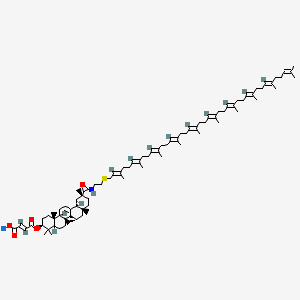

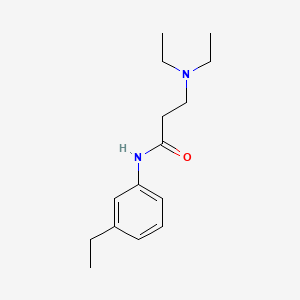


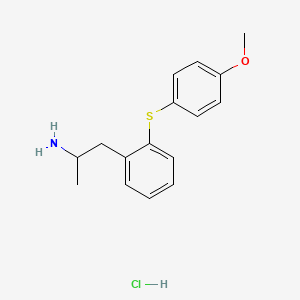
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)

